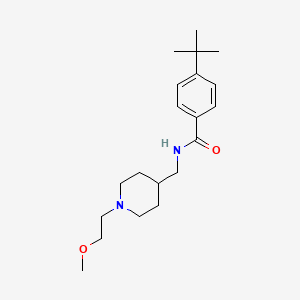

1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile, also known as MIAC, is a chemical compound that has been widely studied for its potential applications in scientific research. MIAC is a heterocyclic compound that contains both an indole and an azetidine ring, and it has been shown to possess a range of interesting biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Enantioselective Biotransformations and Synthetic Applications

1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile and its derivatives have been explored for enantioselective biotransformations. Rhodococcus erythropolis AJ270, a whole cell catalyst, was used to convert racemic azetidine-2-carbonitriles and their amide substrates into azetidine-2-carboxylic acids and their amide derivatives, achieving excellent yields and enantioselectivity. These biocatalytic processes were notably efficient and enantioselective due to the combined effect of a highly active, though nonenantioselective, nitrile hydratase and a highly R-enantioselective amidase present in the microbial whole cells. The synthetic utility of these biotransformations was demonstrated through the nucleophilic ring-opening reactions of azetidiniums, leading to the creation of various alpha,gamma-diamino, alpha-phenoxy-gamma-amino, and alpha-cyano-gamma-amino carboxamides. Moreover, an intramolecular CuI-catalyzed cross-coupling reaction was presented for synthesizing azetidine-fused 1,4-benzodiazepin-2-one derivatives (Leng et al., 2009).

Indole Derivatives in Medicinal Chemistry

Indole structures, including those related to this compound, have been pivotal in medicinal chemistry. For instance, formylation of certain indole derivatives led to the creation of carboxaldehyde derivatives, which were then utilized to synthesize cyano-3-substituted acrylic acid ethyl esters. These compounds underwent further chemical reactions to yield a variety of biologically active molecules, including dihydropyrazolones, dihydropyrimidinones, and malononitrile derivatives. Such compounds were found to exhibit a range of biological activities including anti-inflammatory, ulcerogenic, and antispasmodic properties (Hishmat et al., 1999).

Antimicrobial and Antituberculosis Activity

Derivatives of this compound have been synthesized and evaluated for their biological activities. Schiff base indole derivatives bearing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties showed significant antimicrobial, antioxidant, antituberculosis, and anticancer activities. Specific compounds within this series demonstrated potent antibacterial, antifungal, and radical scavenging activities. Moreover, methoxy compounds in particular showed remarkable cytotoxic activity against tumor cell lines and strong ferrous ion reducing antioxidant power (Verma et al., 2019).

Propiedades

IUPAC Name |

1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-19-11-3-2-10-4-13(16-12(10)5-11)14(18)17-7-9(6-15)8-17/h2-5,9,16H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKCBWVWGRBHFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2629212.png)

![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2629213.png)

![10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride](/img/structure/B2629214.png)

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2629221.png)

![9-(4-chlorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)